molecular formula C14H14ClN5O2 B258501 8-amino-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-amino-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Numéro de catalogue B258501
Poids moléculaire: 319.74 g/mol
Clé InChI: FOVUZMAJAGXCOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-amino-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as CC-1065 or its analogs, is a potent antitumor agent. It was first isolated from the bacterium Streptomyces zelensis in the 1970s. Since then, CC-1065 and its analogs have been extensively studied for their potential use in cancer therapy.

Mécanisme D'action

CC-1065 and its analogs work by binding to the minor groove of DNA and causing irreversible damage. They bind to specific sequences of DNA and cause a break in the DNA strand, leading to cell death. The mechanism of action of CC-1065 and its analogs is unique and different from other anticancer agents, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
CC-1065 and its analogs have been shown to have potent antitumor activity in preclinical studies. They have also been shown to have low toxicity in normal cells, making them a promising candidate for cancer therapy. CC-1065 and its analogs have been shown to cause DNA damage, leading to cell death. They have also been shown to inhibit the growth and proliferation of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

CC-1065 and its analogs have several advantages for lab experiments. They have a unique mechanism of action, making them a valuable tool for studying DNA damage and repair. They have also been shown to have low toxicity in normal cells, making them a safe candidate for cancer therapy. However, the high toxicity of CC-1065 and its analogs makes them challenging to work with in the lab.

Orientations Futures

There are several future directions for the research and development of CC-1065 and its analogs. One direction is to optimize the synthesis of CC-1065 and its analogs to improve their yield and purity. Another direction is to evaluate the efficacy of CC-1065 and its analogs in combination with other anticancer agents. Additionally, the development of targeted delivery systems for CC-1065 and its analogs could improve their therapeutic index and reduce toxicity. Finally, the identification of biomarkers for CC-1065 and its analogs could help to identify patients who are most likely to benefit from this therapy.

Méthodes De Synthèse

The synthesis of CC-1065 is a complex process that involves several steps. The first step is the synthesis of the precursor molecule, which is then converted into CC-1065 through a series of chemical reactions. The synthesis of CC-1065 and its analogs is challenging due to their complex structure and high toxicity.

Applications De Recherche Scientifique

CC-1065 and its analogs have been extensively studied for their potential use in cancer therapy. They have shown promising results in preclinical studies and are currently being evaluated in clinical trials. CC-1065 and its analogs work by binding to the DNA of cancer cells and causing irreversible damage, leading to cell death. They have shown activity against a wide range of cancer types, including solid tumors and hematological malignancies.

Propriétés

Nom du produit

8-amino-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Formule moléculaire

C14H14ClN5O2

Poids moléculaire

319.74 g/mol

Nom IUPAC

8-amino-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H14ClN5O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(16)17-11)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3,(H2,16,17)

Clé InChI

FOVUZMAJAGXCOH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC3=CC=CC=C3Cl

SMILES canonique

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC3=CC=CC=C3Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.